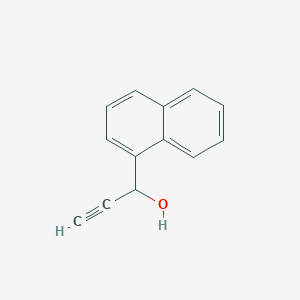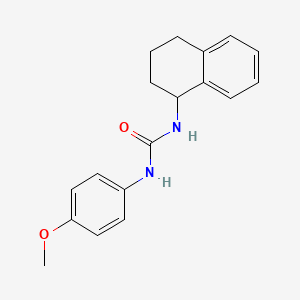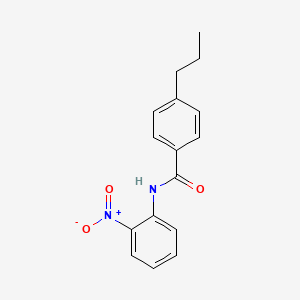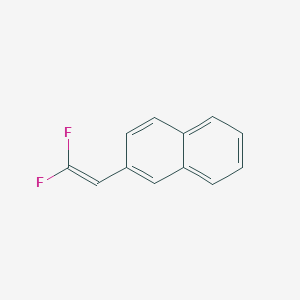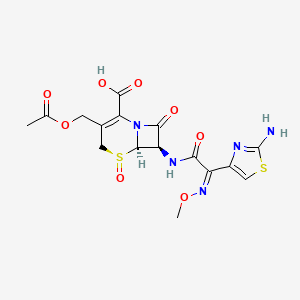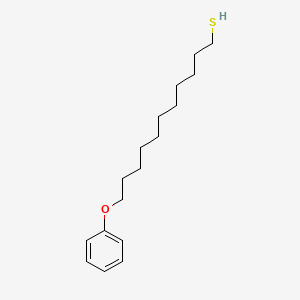
11-Phenoxyundecane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Phenoxyundecane-1-thiol is an organic compound with the molecular formula C17H28OS. It is a thiol derivative, characterized by the presence of a phenoxy group attached to an undecane chain, which terminates in a thiol group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for 11-Phenoxyundecane-1-thiol are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
11-Phenoxyundecane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydrosulfide (NaSH) can be employed.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of 11-phenoxyundecanol.
Substitution: Formation of various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
11-Phenoxyundecane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of thiol-based biochemical processes.
Industry: Utilized in the production of specialized materials and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of 11-Phenoxyundecane-1-thiol involves its interaction with molecular targets through the thiol group. This interaction can lead to the formation of disulfide bonds, which play a crucial role in various biochemical pathways. The phenoxy group can also participate in aromatic interactions, further influencing the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
- 11-Mercapto-1-undecanol
- 11-Phenoxyundecane
- 1-Undecanethiol
Uniqueness
11-Phenoxyundecane-1-thiol is unique due to the presence of both a phenoxy group and a thiol group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Propiedades
Número CAS |
204995-92-6 |
|---|---|
Fórmula molecular |
C17H28OS |
Peso molecular |
280.5 g/mol |
Nombre IUPAC |
11-phenoxyundecane-1-thiol |
InChI |
InChI=1S/C17H28OS/c19-16-12-7-5-3-1-2-4-6-11-15-18-17-13-9-8-10-14-17/h8-10,13-14,19H,1-7,11-12,15-16H2 |
Clave InChI |
JLIQHMJMZTWHPX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCCCCCCCCCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


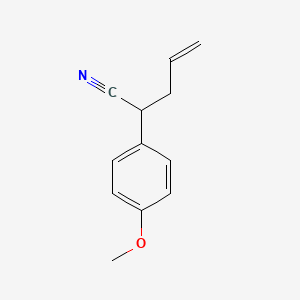
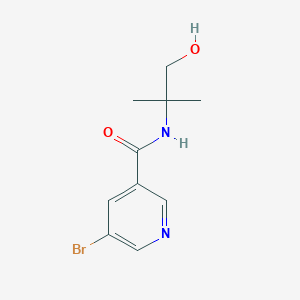

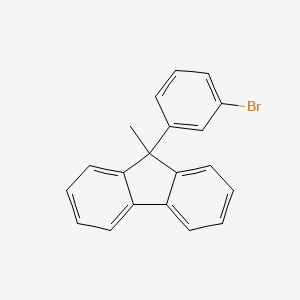
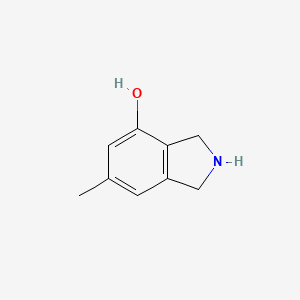
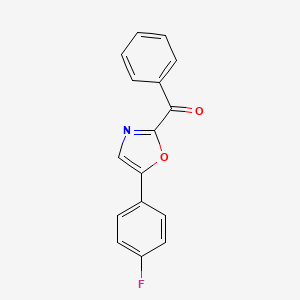

![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B14131720.png)
